3-[(3-Bromobenzyl)oxy]benzoic acid
CAS No.: 1021144-73-9
Cat. No.: VC2308593
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021144-73-9 |
|---|---|
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 3-[(3-bromophenyl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | MFCMIELTDWJUDR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
3-[(3-Bromobenzyl)oxy]benzoic acid, identified by CAS number 1021144-73-9, is an organic compound with molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . The compound features a benzoic acid core with a bromobenzyl group attached through an ether linkage at the meta position.
The chemical structure can be identified through various systems:
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IUPAC Name: 3-[(3-bromophenyl)methoxy]benzoic acid
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InChI: InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
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InChI Key: MFCMIELTDWJUDR-UHFFFAOYSA-N
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Canonical SMILES: C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H11BrO3 | |
| Molecular Weight | 307.14 g/mol | |
| Physical State | Solid | |
| CAS Number | 1021144-73-9 | |
| Commercial Price Range | $126 - $446 |
Synthetic Methodologies
The synthesis of 3-[(3-Bromobenzyl)oxy]benzoic acid typically involves the reaction between 3-hydroxybenzoic acid and 3-bromobenzyl derivatives. Several synthetic routes have been developed and optimized for laboratory and industrial applications.
Laboratory Synthesis
The most common synthetic approach involves the reaction of 3-hydroxybenzoic acid with 3-bromobenzyl bromide or related derivatives under basic conditions. This Williamson ether synthesis typically proceeds as follows:
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Deprotonation of 3-hydroxybenzoic acid using a suitable base (e.g., K2CO3 or NaH)
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Nucleophilic substitution with 3-bromobenzyl bromide
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Purification via recrystallization or column chromatography
Optimal reaction conditions usually involve:
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Polar aprotic solvents such as DMF or acetone
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Temperature range of 60-80°C
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Reaction time of 4-24 hours depending on conditions
Alternative Synthetic Routes
Recent advances in synthetic methodologies have introduced catalytic approaches. For example, research published in the Journal of Organic Chemistry describes Rh(III)-catalyzed C–H activation processes that could potentially be applied for synthesizing derivatives of this compound .
Chemical Reactivity Profile
The chemical behavior of 3-[(3-Bromobenzyl)oxy]benzoic acid is governed by its three main functional groups: the carboxylic acid moiety, the aryl bromide, and the ether linkage. Each provides distinct reactivity patterns.
Carboxylic Acid Functionality
The carboxylic acid group can undergo various transformations:
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Esterification: Reaction with alcohols to form corresponding esters
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Amidation: Formation of amides through reaction with amines
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Reduction: Conversion to primary alcohols using appropriate reducing agents
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Decarboxylation: Under certain conditions, loss of the carboxyl group
Aryl Bromide Reactivity
The bromine substituent on the benzyl group serves as an excellent handle for further functionalization:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic aromatic substitution with strong nucleophiles
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Halogen-metal exchange reactions
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Radical-mediated processes
Cyclization Reactions
The compound and its derivatives can participate in intramolecular cyclization reactions. Recent literature describes fluorination-triggered tandem cyclization of styrene-type carboxylic acids to access 3-aryl isocoumarin derivatives under microwave irradiation, which represents a relevant transformation pathway for similar structures .
Biological Activity and Applications
3-[(3-Bromobenzyl)oxy]benzoic acid has demonstrated significant potential in various biological applications, particularly as a tool in biochemical research and as a lead compound in medicinal chemistry development.
Enzyme Interaction Studies
In biochemical research, this compound serves as a valuable probe for studying enzyme interactions. Its ability to modify enzyme activity makes it an important tool for understanding biochemical pathways and mechanisms.
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 3-m-bromoacetylamino benzoic acid | Human leukemia cells | <0.2 | Apoptosis via caspase activation |
| 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid | Prostate cancer cells | 0.8 - 0.88 | Apoptosis and cell cycle arrest |
Pharmaceutical Development Considerations
The pharmaceutical potential of this compound hinges on several factors:
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Pharmacokinetic profile: Compounds with similar structures often demonstrate favorable absorption and distribution characteristics
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Structure-activity relationships: The bromobenzyl group enhances interaction with specific biological targets
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Metabolic stability: The ether linkage and bromine substituent affect metabolic processing
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Toxicity profile: Halogenated compounds require careful assessment of potential toxicity
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 3-[(3-Bromobenzyl)oxy]benzoic acid and its biological activity is crucial for developing optimized derivatives with enhanced properties.
Key Structural Features
The key structural elements that contribute to biological activity include:
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The bromine atom: Participates in halogen bonding with target proteins, enhancing binding affinity
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The ether linkage: Provides conformational flexibility and hydrogen bond accepting properties
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The carboxylic acid group: Enables ionic interactions and hydrogen bonding with protein residues
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The meta-substitution pattern: Creates a specific three-dimensional arrangement that affects receptor binding
Comparison with Similar Compounds
Structural analogs with variations in substitution patterns exhibit different biological properties:
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3-[(4-Bromobenzyl)oxy]benzoic acid: Similar structure but with bromine in the para position
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2-[(3-Bromobenzyl)oxy]benzoic acid: Similar structure but with the benzoic acid moiety in the ortho position
These variations affect molecular geometry, electronic distribution, and consequently, biological target interactions.
Industrial and Research Applications
Beyond biological applications, 3-[(3-Bromobenzyl)oxy]benzoic acid serves various functions in both industrial and research settings.
Synthetic Intermediates
In organic synthesis, this compound functions as an important building block for more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions and further functionalization.
Analytical Chemistry
In analytical chemistry, the compound may serve as:
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A reference standard for chromatographic analysis
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A derivatization agent for specific analytical procedures
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A model compound for developing new analytical methodologies
Future Research Directions
The versatility of 3-[(3-Bromobenzyl)oxy]benzoic acid opens numerous avenues for future investigation.
Medicinal Chemistry Prospects
Potential areas for exploration include:
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Development of more potent anticancer derivatives through systematic structural modifications
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Investigation of activity against other disease targets beyond cancer
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Optimization of pharmacokinetic properties for improved drug-like characteristics
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Exploration of combination therapies with established therapeutic agents
Synthetic Methodology Advancement
The Rh(III)-catalyzed C–H activation process described in recent literature suggests opportunities for developing more efficient and selective synthetic routes . Further research could focus on:
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Catalyst optimization for improved yields and stereoselectivity
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Development of greener synthetic approaches with reduced environmental impact
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Exploration of flow chemistry techniques for continuous manufacturing processes
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Investigation of enzymatic synthesis routes
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